![molecular formula C8H4ClNO2S B3034134 2-Chlorobenzo[d]thiazole-5-carboxylic acid CAS No. 1393576-38-9](/img/structure/B3034134.png)

2-Chlorobenzo[d]thiazole-5-carboxylic acid

Übersicht

Beschreibung

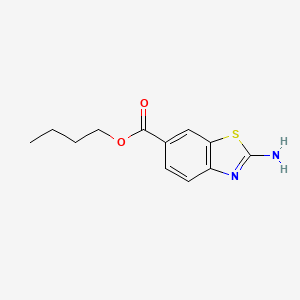

2-Chlorobenzo[d]thiazole-5-carboxylic acid is a compound that can be associated with various chemical reactions and possesses certain physical and chemical properties that make it of interest in different fields of research. While the provided papers do not directly discuss 2-Chlorobenzo[d]thiazole-5-carboxylic acid, they do provide insights into related compounds and their behaviors, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds often involves multi-step procedures that may include alkylation, cyclization, and hydrolysis steps. For instance, novel 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives were synthesized through a process that included S-alkylation, microwave-assisted intramolecular cyclization, and subsequent hydrolysis and amidation . Such synthetic routes could potentially be adapted for the synthesis of 2-Chlorobenzo[d]thiazole-5-carboxylic acid by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques and, in some cases, X-ray crystallography. For example, the crystal structure of thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid was determined using X-ray powder diffraction methods . This type of analysis is crucial for confirming the regioselectivity of cyclization reactions and the overall molecular geometry of the synthesized compounds.

Chemical Reactions Analysis

Compounds similar to 2-Chlorobenzo[d]thiazole-5-carboxylic acid can undergo a range of chemical reactions. For example, 4-substituted benzo-2,1,3-thiadiazoles were converted to 5-chloro-4,7-dioxobenzo-2,1,3-thiadiazole under the influence of hydrogen peroxide and hydrochloric acid . This demonstrates the reactivity of the thiazole ring under oxidative conditions, which could be relevant for the chemical reactions of 2-Chlorobenzo[d]thiazole-5-carboxylic acid.

Physical and Chemical Properties Analysis

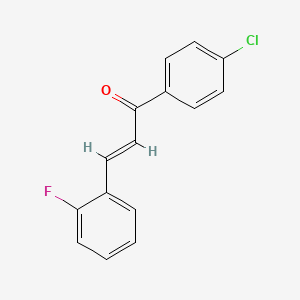

The physical and chemical properties of compounds are often determined using techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and mass spectrometry. For instance, the determination of a benzophenone carboxylic acid metabolite in plasma was achieved using HPLC . The thermal properties of coordination polymers containing thiazole carboxylic acids were investigated using thermal analysis . These methods can be applied to assess the stability, solubility, and reactivity of 2-Chlorobenzo[d]thiazole-5-carboxylic acid.

Relevant Case Studies

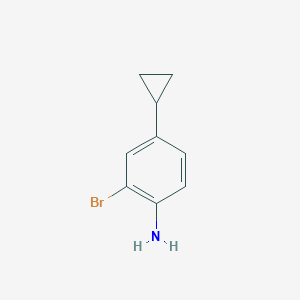

Although the provided papers do not include case studies directly related to 2-Chlorobenzo[d]thiazole-5-carboxylic acid, they do offer insights into the biological activity of similar compounds. For example, certain thiazole carboxylic acid derivatives exhibited antibacterial and antitubercular activities . Additionally, the biological activity of Sm(III) and Tb(III) complexes with chlorinated benzoic acids was investigated, highlighting the potential for metal coordination . These studies suggest that 2-Chlorobenzo[d]thiazole-5-carboxylic acid could also have interesting biological properties worth exploring.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

2-Chlorobenzo[d]thiazole-5-carboxylic acid derivatives have been synthesized and studied for their antimicrobial properties. For example, compounds derived from this acid showed moderate to excellent activity against strains like Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus pyogenes, and others. This suggests potential applications in developing antimicrobial agents (B'Bhatt & Sharma, 2017).

Chemical Synthesis and Intermediates

2-Chlorobenzo[d]thiazole-5-carboxylic acid and its derivatives are important intermediates in chemical syntheses. For instance, they are involved in the synthesis of various biologically active compounds, such as thiazole carboxylic acids, indicating their importance in pharmaceutical and chemical research (Yuanbiao et al., 2016).

Antiviral Applications

Some derivatives of 2-Chlorobenzo[d]thiazole-5-carboxylic acid have been synthesized and tested for their antiviral properties. For instance, studies have shown that certain compounds have anti-tobacco mosaic virus activity, showcasing their potential use in antiviral therapies (Chen et al., 2010).

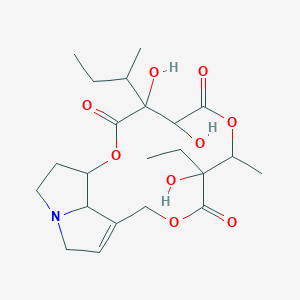

Coordination Polymers

2-Chlorobenzo[d]thiazole-5-carboxylic acid has been used to prepare crystals and coordination polymers with metals like copper, exhibiting interesting properties such as structural transformation upon the removal of solvent molecules. This indicates potential applications in materials science and crystal engineering (Meundaeng et al., 2017).

Pharmaceutical Building Blocks

Benzo[d]thiazole, a component of 2-Chlorobenzo[d]thiazole-5-carboxylic acid, is widely used in synthetic and medicinal chemistry. Compounds derived from it are seen as valuable building blocks in drug discovery due to their diverse bioactivities and the potential to explore chemical space for ligand targeting (Durcik et al., 2020).

Safety and Hazards

The compound is classified under GHS07 and has the signal word 'Warning’ . Hazard statements include H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P338, P351, suggesting to avoid breathing dust/fume/gas/mist/vapours/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .

Wirkmechanismus

Target of Action

Thiazole derivatives, which include this compound, have been found to interact with a diverse range of biological targets . These targets include enzymes involved in the synthesis of neurotransmitters, such as acetylcholine , and enzymes involved in the biosynthesis of prostaglandins .

Mode of Action

For instance, they can inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . This inhibition is achieved through the interaction with the enzyme phospholipase A2 .

Biochemical Pathways

For instance, they can inhibit the biosynthesis of prostaglandins, which are involved in inflammation and pain signaling .

Pharmacokinetics

It has been suggested that the compound has high gastrointestinal absorption and is bbb permeant .

Result of Action

Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

It is known that the compound is soluble in water, alcohol, and ether, and sparingly soluble in organic solvents and dyes . This solubility profile may influence its distribution in the body and its interaction with its targets.

Eigenschaften

IUPAC Name |

2-chloro-1,3-benzothiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO2S/c9-8-10-5-3-4(7(11)12)1-2-6(5)13-8/h1-3H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USIYKVRPNWXYIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)N=C(S2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-1H-1,2,4-triazol-5-amine](/img/structure/B3034057.png)

![1-{[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine](/img/structure/B3034059.png)

![3-(2,5-Dimethyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B3034062.png)

![5-bromoFuro[3,2-b]pyridine](/img/structure/B3034064.png)

![2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3034066.png)

![4-{[cis-2,6-dimethylmorpholin-4-yl]methyl}-7-hydroxy-2H-chromen-2-one](/img/structure/B3034068.png)

![Diethyl 5-amino-3-phenyl[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate](/img/structure/B3034069.png)

![1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B3034070.png)

![cis-3-Oxabicyclo[3.1.0]hexane-6-methanol](/img/structure/B3034073.png)

![8-Chloro-3-(2,4-dichlorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3034074.png)